4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features a triazole ring and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be synthesized by reacting 4-methyl-5-sulfanyl-1,2,4-triazole with appropriate reagents under controlled conditions . The benzoxazine ring is then formed through a cyclization reaction involving an amine and a phenol derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent-free conditions and the use of catalysts can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoxazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine hydrochloride
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
What sets 4-[(4-METHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE apart from similar compounds is its dual ring structure, which combines the properties of both triazole and benzoxazine rings.
Properties
Molecular Formula |
C12H12N4O2S |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
4-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H12N4O2S/c1-15-10(13-14-12(15)19)6-16-8-4-2-3-5-9(8)18-7-11(16)17/h2-5H,6-7H2,1H3,(H,14,19) |
InChI Key |
ISCLWKXHPVYFRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CN2C(=O)COC3=CC=CC=C32 |
Origin of Product |
United States |
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